molecular formula C10H18N4 B13634690 3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole

3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole

Cat. No.: B13634690
M. Wt: 194.28 g/mol
InChI Key: NEHPPFPZRYIUPP-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: Using hydrazine and appropriate aldehydes or ketones.

    Use of azides: Reacting azides with alkynes in the presence of a catalyst.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts for cyclization and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted triazoles with different functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as ligands in catalytic reactions.

    Material Science: Incorporated into polymers and other materials for enhanced properties.

Biology

    Antimicrobial Agents: Potential use as antimicrobial or antifungal agents.

    Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral properties.

Industry

    Agriculture: Used in the development of agrochemicals.

    Chemical Manufacturing: Employed in the synthesis of various chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound with a similar core structure.

    3-Methyl-1-phenyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole: A similar compound with a phenyl group instead of an ethyl group.

Uniqueness

3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole may exhibit unique properties due to the presence of the ethyl and pyrrolidin-3-ylmethyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

3-ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)6-8-4-5-11-7-8/h8,11H,3-7H2,1-2H3

InChI Key

NEHPPFPZRYIUPP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)CC2CCNC2)C

Origin of Product

United States

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